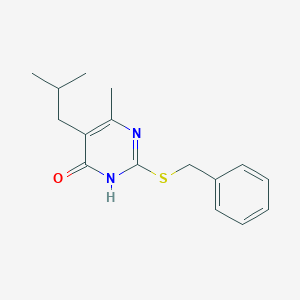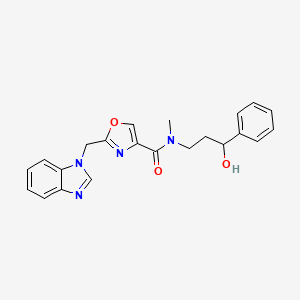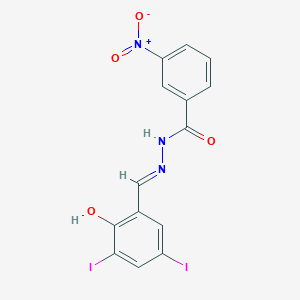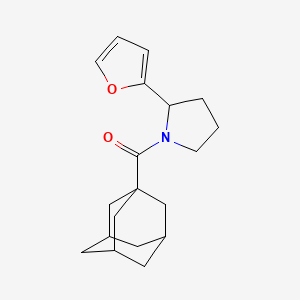![molecular formula C17H26N2O2 B6040315 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6040315.png)
1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone, also known as A-366, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. A-366 is a selective inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic regulator that plays a critical role in gene expression and chromatin remodeling.
Mécanisme D'action
LSD1 is a histone demethylase that removes methyl groups from lysine 4 of histone H3, leading to transcriptional repression of target genes. LSD1 also interacts with non-histone proteins, such as p53 and DNMT1, to regulate their activity. 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone binds to the FAD cofactor of LSD1 and blocks its demethylase activity, leading to the accumulation of methylated histones and activation of target genes.
Biochemical and Physiological Effects:
1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has been shown to have potent antiproliferative effects in cancer cells, both in vitro and in vivo. 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone induces cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast, prostate, and lung cancer. 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has also been shown to reduce tumor growth and metastasis in mouse xenograft models. In addition, 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has been shown to promote neuroprotection and reduce inflammation in preclinical models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone is a highly selective and potent LSD1 inhibitor, with an IC50 value of 36 nM. 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has been shown to be more effective than other LSD1 inhibitors, such as tranylcypromine and GSK2879552, in inducing cancer cell death. However, 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has poor solubility in water and requires the use of organic solvents for in vitro and in vivo experiments. In addition, 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has not been tested in clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for the research of 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone. First, the safety and efficacy of 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone in humans need to be evaluated in clinical trials. Second, the potential therapeutic applications of 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone in other diseases, such as autoimmune diseases and metabolic disorders, need to be explored. Third, the combination of 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone with other drugs, such as chemotherapy and immunotherapy, needs to be investigated for its synergistic effects. Fourth, the development of more potent and selective LSD1 inhibitors, based on the structure of 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone, needs to be pursued. Finally, the elucidation of the downstream targets of LSD1 inhibition by 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone and their role in cancer and neurodegenerative diseases needs to be further studied.
Méthodes De Synthèse
The synthesis of 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone involves a multi-step process that begins with the reaction of 4-hydroxyphenylacetic acid with 3-chloropropionyl chloride to yield 3-(4-hydroxyphenyl)-1-methylpropylamine. This intermediate is then reacted with 3-bromopropylamine and 2-pyrrolidinone to produce 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has been extensively studied in preclinical models for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. LSD1 is overexpressed in various types of cancer, including leukemia, breast, prostate, and lung cancer, and is associated with poor prognosis and drug resistance. 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has been shown to inhibit LSD1 activity and induce cancer cell death in vitro and in vivo. In addition, 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has been investigated as a potential treatment for Alzheimer's disease, Huntington's disease, and multiple sclerosis, as LSD1 inhibition has been shown to promote neuroprotection and reduce inflammation.
Propriétés
IUPAC Name |
1-[3-[4-(4-hydroxyphenyl)butan-2-ylamino]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(5-6-15-7-9-16(20)10-8-15)18-11-3-13-19-12-2-4-17(19)21/h7-10,14,18,20H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHDPJJCYCWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[1-(4-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-methoxyphenol](/img/structure/B6040247.png)

![7-(3-pyridinylmethyl)-2-(3,3,3-trifluoropropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040256.png)
![3-(2-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6040270.png)

![2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6040282.png)

![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6040294.png)
![N-[3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)propyl]acetamide](/img/structure/B6040296.png)
![2-ethyl-4-methyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-oxazole-5-carboxamide](/img/structure/B6040299.png)

